![molecular formula C12H20N4O3S2 B2727867 N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415624-51-8](/img/structure/B2727867.png)
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide is a unique organic compound that has garnered attention due to its structural properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure which includes a cyclopropane ring, a piperidine ring, and a thiadiazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide typically involves multi-step reactions starting with the preparation of key intermediates. One common route includes:
Formation of Thiadiazole: : The thiadiazole ring is formed through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.
Attachment of Piperidine: : The piperidine ring is introduced through nucleophilic substitution reactions, where the thiadiazole derivative is reacted with a piperidine derivative.
Introduction of Cyclopropane: : The cyclopropane moiety is attached using cyclopropanation reactions which often involve carbenoid intermediates.
Industrial Production Methods
While laboratory-scale synthesis methods are well-documented, industrial production methods typically involve optimization for higher yields and cost-effectiveness. This can include the use of continuous flow reactors, which allow better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide undergoes several types of chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of sulfone derivatives.
Reduction: : Reduction reactions can target the thiadiazole ring or the cyclopropane ring, leading to ring-opening or saturation.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and other peroxides.
Reduction: : Catalysts like palladium on carbon (Pd/C) and hydrogen (H2) are often used.
Substitution: : Halogenating agents and strong bases or acids are common.
Major Products Formed
Oxidation: : Formation of sulfone and sulfoxide derivatives.
Reduction: : Saturated piperidine and thiadiazole derivatives.
Substitution: : Variously substituted thiadiazole and piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide is used in several areas of scientific research:
Chemistry: : Studied for its reactivity and as a building block for synthesizing more complex molecules.
Biology: : Potential bioactive molecule with studies investigating its effects on cellular processes.
Medicine: : Being explored for potential pharmaceutical applications due to its unique structural properties.
Industry: : Used as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism by which N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide exerts its effects is complex and involves interaction with multiple molecular targets and pathways. These include:
Enzyme Inhibition: : Potential to inhibit specific enzymes by binding to their active sites.
Receptor Modulation: : May interact with certain cellular receptors, altering their signaling pathways.
Pathway Involvement: : Could affect pathways related to cell division, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide can be compared with similar compounds like:
N-{1-[3-(methylthio)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide: : Similar structure with a methylthio group instead of methoxymethyl.
N-{1-[3-(ethoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide: : Ethoxymethyl group in place of methoxymethyl, altering its reactivity and properties.
N-{1-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide: : Methylsulfonyl group leading to different biological and chemical properties.
Need more detail on any specific part? Just let me know!
Eigenschaften
IUPAC Name |
N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S2/c1-19-8-11-13-12(20-14-11)16-6-4-9(5-7-16)15-21(17,18)10-2-3-10/h9-10,15H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHRXEXFDMUBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2727785.png)
![N-{[4-(cyclopropylsulfamoyl)phenyl]methyl}prop-2-enamide](/img/structure/B2727786.png)
![Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH](/img/structure/B2727787.png)
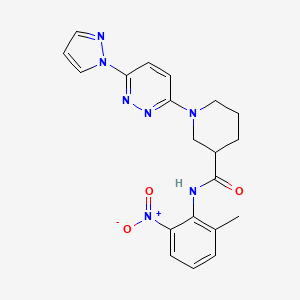

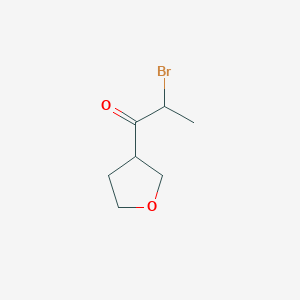
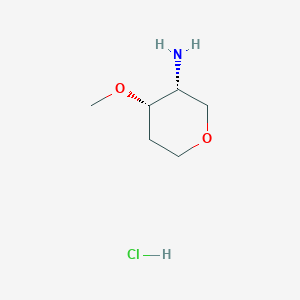
![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)
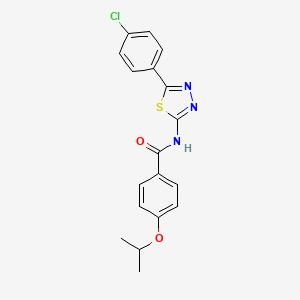
![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)
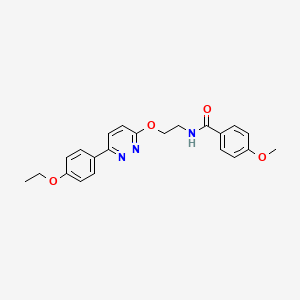

![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)
![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2727805.png)
